C16H13ClN2O3S
Overview
Description
The compound with the molecular formula C16H13ClN2O3S 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide . This compound, also referred to as Linsitinib or OSI-906, is a potent small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. It has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide involves several steps, starting with the preparation of the isoxazole ring, followed by the introduction of the sulfonamide group. The reaction conditions typically require the use of reagents such as chlorinating agents, sulfonyl chlorides, and bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzenesulfonamides. These derivatives may exhibit different biological activities and properties.
Scientific Research Applications
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its inhibitory effects on IGF-1R and IR, making it a valuable tool in understanding cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those that are resistant to other treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the activity of IGF-1R and IR tyrosine kinases. By blocking these receptors, it prevents the phosphorylation and activation of downstream signaling pathways, which are crucial for cell proliferation and survival. This inhibition leads to reduced tumor cell viability and growth, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide: can be compared with other similar compounds, such as:
OSI-774 (Erlotinib): Another tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications. The uniqueness of 2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide lies in its dual inhibition of IGF-1R and IR, which distinguishes it from other tyrosine kinase inhibitors.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-2-12(16(21)22)19-8-18-14-13(15(19)20)11(7-23-14)9-3-5-10(17)6-4-9/h3-8,12H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKZODONBJBONO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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